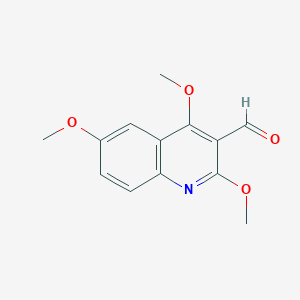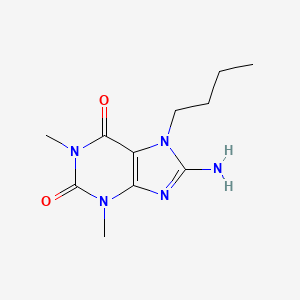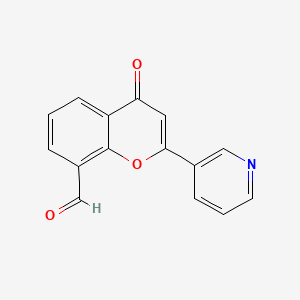
(6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-methoxyphenol under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The boronic acid group can be substituted with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
科学研究应用
Chemistry: (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds . It is also used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules and pharmaceuticals. It is also used in the development of boron-containing drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its boronic acid group can interact with biological targets, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. It is also used in the development of sensors and catalysts.
作用机制
The mechanism of action of (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile to form new carbon-carbon bonds .
相似化合物的比较
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Pyridinylboronic acid
Comparison: Compared to similar compounds, (6-(4-Methoxyphenoxy)pyridin-3-yl)boronic acid has a unique structure that combines the properties of both pyridine and methoxyphenyl groups. This combination enhances its reactivity and makes it a versatile building block for various applications. Its boronic acid group also provides unique reactivity compared to other functional groups, making it valuable in organic synthesis and medicinal chemistry.
属性
分子式 |
C12H12BNO4 |
|---|---|
分子量 |
245.04 g/mol |
IUPAC 名称 |
[6-(4-methoxyphenoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |
InChI 键 |
XMVAKTRUWYAPBK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)OC2=CC=C(C=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


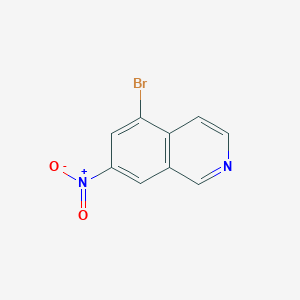
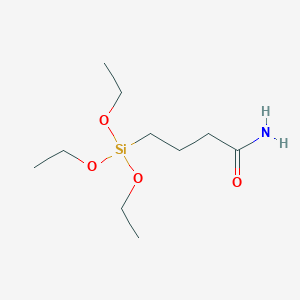
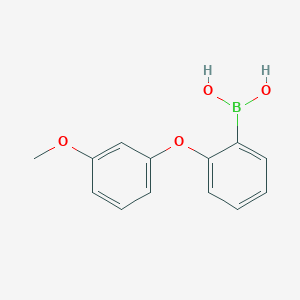

![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)

